molecular formula C9H16N2O2 B076082 2-cyano-N-(3-isopropoxypropyl)acetamide CAS No. 15029-49-9

2-cyano-N-(3-isopropoxypropyl)acetamide

Cat. No.: B076082
CAS No.: 15029-49-9
M. Wt: 184.24 g/mol
InChI Key: JNBXIQGNRWMCOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyano-N-(3-isopropoxypropyl)acetamide typically involves the reaction of 3-isopropoxypropylamine with cyanoacetic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade solvents and catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-cyano-N-(3-isopropoxypropyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2-cyano-N-(3-isopropoxypropyl)acetamide is primarily used in scientific research, particularly in the field of proteomics. It is employed as a specialty reagent for studying protein interactions and modifications .

Mechanism of Action

The mechanism of action of 2-cyano-N-(3-isopropoxypropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-cyano-N-(3-isopropoxypropyl)acetamide is unique due to the presence of both the cyano and isopropoxypropyl groups, which confer specific reactivity and biological activity. This makes it a valuable compound for specialized research applications .

Properties

IUPAC Name

2-cyano-N-(3-propan-2-yloxypropyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2/c1-8(2)13-7-3-6-11-9(12)4-5-10/h8H,3-4,6-7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNBXIQGNRWMCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429335
Record name 2-cyano-N-(3-isopropoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15029-49-9
Record name 2-cyano-N-(3-isopropoxypropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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